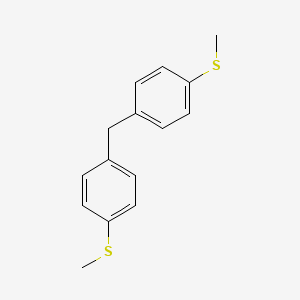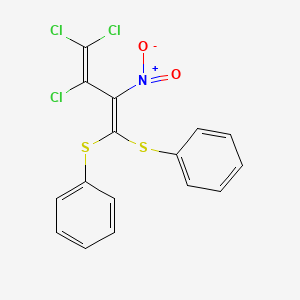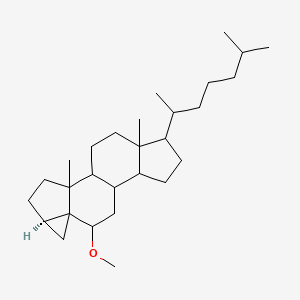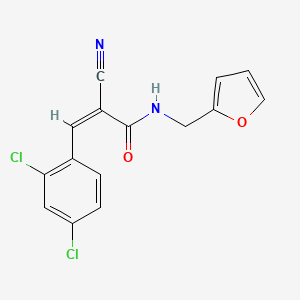![molecular formula C19H15NO B11966880 6-Ethoxybenzo[j]phenanthridine CAS No. 2178-34-9](/img/structure/B11966880.png)
6-Ethoxybenzo[j]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxybenzo[j]phenanthridine is a heterocyclic aromatic compound with the molecular formula C19H15NO. It belongs to the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by its unique structure, which includes an ethoxy group attached to the phenanthridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[j]phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which yields phenanthridines . Another method includes the I2-mediated intramolecular sp3 C–H amination of aniline precursors . These methods typically require specific reaction conditions such as UV irradiation or the presence of iodine as a catalyst.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxybenzo[j]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridines, quinones, and dihydro derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
6-Ethoxybenzo[j]phenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound exhibits DNA-binding properties, making it useful in genetic and cellular studies.
Industry: It is used in the development of fluorescent markers and dyes for various industrial applications.
Mechanism of Action
The biological activity of 6-Ethoxybenzo[j]phenanthridine is primarily attributed to its ability to interact with DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to bacterial penicillin-binding proteins, affecting cell wall synthesis and exhibiting antibacterial properties .
Comparison with Similar Compounds
Benzo[c]phenanthridine: Similar in structure but lacks the ethoxy group.
Phenanthridine: The parent compound without any substituents.
Ethidium Bromide: A well-known DNA intercalator used as a fluorescent marker.
Uniqueness: 6-Ethoxybenzo[j]phenanthridine stands out due to its unique ethoxy substitution, which enhances its biological activity and specificity. This modification allows for better interaction with molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
CAS No. |
2178-34-9 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
6-ethoxybenzo[j]phenanthridine |
InChI |
InChI=1S/C19H15NO/c1-2-21-19-17-12-14-8-4-3-7-13(14)11-16(17)15-9-5-6-10-18(15)20-19/h3-12H,2H2,1H3 |
InChI Key |
BRHZZHJJYVBMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)


![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
